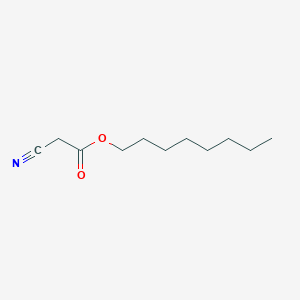

Octyl-2-cyanoacetat

Übersicht

Beschreibung

Pyraflufen-ethyl: ist ein synthetisches Herbizid, das zur chemischen Klasse der Phenylpyrazole gehört. Es wird hauptsächlich zur Bekämpfung von breitblättrigen Unkräutern und Gräsern in verschiedenen Kulturen eingesetzt. Die Verbindung ist bekannt für ihre selektive Wirkung und wird häufig als Desiccant eingesetzt. Pyraflufen-ethyl wirkt, indem es das Enzym Protoporphyrinogen-Oxidase (PPO) hemmt, was zur Zerstörung der Zellmembranen in Pflanzen führt .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Pyraflufen-ethyl als Modellverbindung verwendet, um die Mechanismen der Herbizidwirkung und die Entwicklung neuer Herbizide zu untersuchen .

Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und -biochemie zu untersuchen. Sie wird auch verwendet, um die Resistenzmechanismen in Unkräutern zu untersuchen .

Medizin: Während Pyraflufen-ethyl nicht direkt in der Medizin verwendet wird, werden seine Derivate und verwandte Verbindungen auf ihre potenziellen therapeutischen Anwendungen untersucht .

Industrie: In der Agrarindustrie wird Pyraflufen-ethyl häufig als Herbizid zur Unkrautbekämpfung in verschiedenen Kulturen eingesetzt, darunter Kartoffeln, Reben und nicht bewirtschaftete Flächen .

Wirkmechanismus

Pyraflufen-ethyl übt seine herbizide Wirkung aus, indem es das Enzym Protoporphyrinogen-Oxidase (PPO) hemmt. Dieses Enzym ist für die Biosynthese von Chlorophyll und Häm in Pflanzen entscheidend. Die Hemmung von PPO führt zur Akkumulation von Protoporphyrin IX, das unter Lichtbedingungen reaktive Sauerstoffspezies (ROS) erzeugt. Die ROS verursachen Lipidperoxidation und die anschließende Zerstörung der Zellmembranen, was zum Absterben der Pflanze führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyraflufen-ethyl beinhaltet die Kondensation der Carboxygruppe von Pyraflufen mit Ethanol, was zur Bildung eines Ethylesters führt. Die Reaktion erfordert typischerweise die Anwesenheit eines Katalysators und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Pyraflufen-ethyl folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyraflufen-ethyl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können am aromatischen Ring stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich, wobei Reagenzien wie Chlor und Salpetersäure verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von Pyraflufen-ethyl, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Flumioxazin: Ein weiterer PPO-Inhibitor, der als Herbizid eingesetzt wird.

Oxyfluorfen: Ein Diphenylether-Herbizid mit ähnlicher Wirkung.

Fomesafen: Ein selektives Herbizid zur Bekämpfung von breitblättrigen Unkräutern.

Einzigartigkeit: Pyraflufen-ethyl ist einzigartig aufgrund seiner hohen Wirksamkeit bei niedrigen Applikationsraten und seiner Fähigkeit, eine große Bandbreite an Unkrautarten zu bekämpfen. Seine selektive Wirkung und der schnelle Abbau in der Umwelt machen ihn zu einer bevorzugten Wahl für integrierte Unkrautmanagementprogramme .

Eigenschaften

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

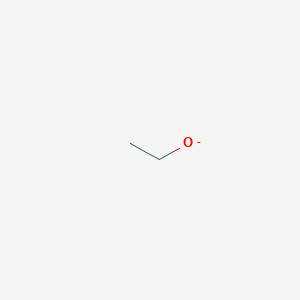

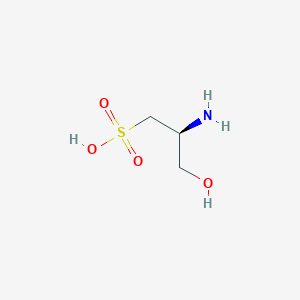

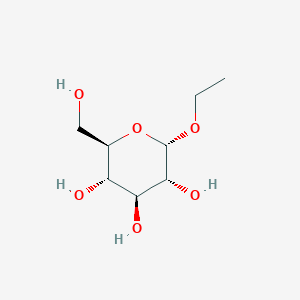

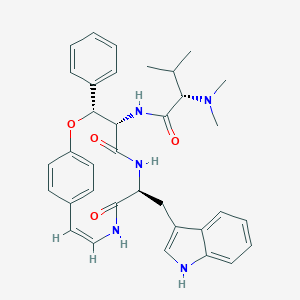

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyl cyanoacetate?

A1: Octyl cyanoacetate has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol.

Q2: How is octyl cyanoacetate synthesized?

A2: Octyl cyanoacetate is typically synthesized through the esterification of cyanoacetic acid with octanol. This reaction is often catalyzed by p-toluene sulfonic acid. [] Another method involves the interesterification of ethyl cyanoacetate with n-octanol, using catalysts like tetra-n-butyl titanate or sulfuric acid. []

Q3: What spectroscopic techniques are used to characterize octyl cyanoacetate?

A3: Commonly used spectroscopic techniques include:

- FTIR: Confirms the presence of functional groups like -OH and -CN. []

- 1H NMR and 13C NMR: Provide detailed structural information about the compound. [, , , , , , , , , , ]

Q4: What is a prominent application of octyl cyanoacetate?

A4: Octyl cyanoacetate serves as a key precursor in the synthesis of octyl 2-cyanoacrylate, a primary component in medical cyanoacrylate adhesives. []

Q5: How is octyl cyanoacetate utilized in material science?

A6: Octyl cyanoacetate acts as a building block in synthesizing novel trisubstituted ethylenes, which can be further copolymerized with styrene to create new polymers. These polymers exhibit diverse properties depending on the substituents on the phenyl ring of octyl phenylcyanoacrylate. [, , , , , , , , , ]

Q6: How does octyl cyanoacetate contribute to organic solar cell technology?

A7: Octyl cyanoacetate is employed as an end-capped acceptor unit in the design and synthesis of small molecules for solution-processed organic solar cells. [, , , , , , , ]

Q7: What influences the performance of octyl cyanoacetate-based molecules in organic solar cells?

A8: Factors like electron-withdrawing ability, molecular packing, and energy level alignment with other components in the solar cell significantly affect their performance. [, , , ]

Q8: Can you provide an example of a successful application of octyl cyanoacetate in organic solar cells?

A9: In a study, a small molecule (DR(3)TBDT) utilizing octyl cyanoacetate as the end-capped unit achieved a power conversion efficiency of 7.38% in an organic solar cell. This result highlighted the potential of fine-tuning molecular structures incorporating octyl cyanoacetate for improved device performance. []

Q9: Are there alternative compounds to octyl cyanoacetate in organic solar cells?

A10: Yes, alternatives include 3-ethylrhodanine and 2H-indene-1,3-dione, each offering different properties that impact the open-circuit voltage and overall efficiency of the solar cells. []

Q10: What are the implications of octyl 2-cyanoacrylate's rapid polymerization in medical adhesives?

A12: This property makes octyl 2-cyanoacrylate highly desirable in medical adhesives for wound closure as it allows for fast curing and strong bonding. [, , ]

Q11: Are there challenges in synthesizing octyl cyanoacrylate due to its rapid polymerization?

A13: Yes, the synthesis of octyl 2-cyanoacrylate requires careful control of reaction conditions to avoid premature polymerization. Synthetic routes involving free nucleophilic products are typically avoided. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)